lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate is a chemical compound with the molecular formula C4H5ClN2O2S.Li. It is known for its unique structure, which includes a lithium ion paired with a 2-chloro-1-methyl-1H-imidazole-5-sulfinate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate typically involves the reaction of 2-chloro-1-methyl-1H-imidazole with a sulfinate source in the presence of a lithium salt. The reaction conditions often include:
Solvent: Common solvents used include dimethyl sulfoxide (DMSO) or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate or thiol derivatives.
Substitution: The chlorine atom in the imidazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Scientific Research Applications
Lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazole derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to enzymes: It may inhibit or activate certain enzymes, affecting biochemical pathways.
Interact with DNA/RNA: The compound can bind to nucleic acids, potentially influencing gene expression and protein synthesis.
Modulate cellular signaling: It may affect signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-methyl-1H-imidazole: A precursor in the synthesis of lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate.
Lithium sulfinate: Another lithium salt with similar reactivity but different applications.
1-Methyl-1H-imidazole-5-sulfinate: A structurally related compound with different substituents.
Uniqueness
This compound is unique due to its specific combination of a lithium ion with a chlorinated imidazole-sulfinate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
lithium;2-chloro-3-methylimidazole-4-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S.Li/c1-7-3(10(8)9)2-6-4(7)5;/h2H,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCPYMRJNMVJDC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=CN=C1Cl)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClLiN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.